Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate
Description
Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate is a bicyclic compound featuring a fused cyclopropane ring and a hydroxyl group at the bridgehead position, esterified with diethyl propanedioate. Its unique structure confers rigidity and stereochemical complexity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
71911-61-0 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
diethyl 2-(6-hydroxy-6-bicyclo[3.1.0]hexanyl)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-3-17-11(14)10(12(15)18-4-2)13(16)8-6-5-7-9(8)13/h8-10,16H,3-7H2,1-2H3 |
InChI Key |
LZGATMXPAQOFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C1(C2C1CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE typically involves the reaction of diethyl malonate with a suitable bicyclic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups can produce diols .
Scientific Research Applications
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Structural Analogues in Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane scaffold is a common motif in synthetic chemistry. For example, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (Compound 6 in ) shares the bicyclic core but differs in functional groups (lactone vs. propanedioate ester) and substituents (methyl groups vs. hydroxyl). Key comparisons include:
The hydroxyl group in the target compound may enhance solubility in polar solvents compared to the methylated analogue, while the diethyl ester could slow hydrolysis relative to lactones .
Comparison with Ester-Functionalized Compounds
The diethyl propanedioate moiety is critical for reactivity. describes paclitaxel analogs with ester modifications (e.g., propyl, butyl, and pentyl esters). While these are taxane derivatives, ester chain length impacts pharmacokinetics:
| Ester Group | Lipophilicity (LogP) | Hydrolysis Rate |
|---|---|---|
| Diethyl propanedioate | High (estimated) | Moderate |
| Propyl ester () | Moderate | Fast |
| Butyl ester () | High | Slow |
The diethyl ester in the target compound may balance lipophilicity and metabolic stability, similar to butyl esters in taxanes .
Biological Activity
Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate is a bicyclic compound that has garnered attention for its potential biological activities. This compound's structure, characterized by a bicyclo[3.1.0]hexane framework with a hydroxyl group and a propanedioate moiety, suggests possible interactions with biological systems that warrant further investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 230.27 g/mol
- IUPAC Name : Diethyl 6-hydroxybicyclo[3.1.0]hexane-6-propanedioate
This compound features a bicyclic system that is often associated with unique reactivity and biological properties.
Research indicates that compounds with bicyclic structures can interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group in this compound may enhance its solubility and facilitate interactions with biological macromolecules.
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar bicyclic compounds, indicating potential therapeutic applications:
- Antimicrobial Activity : Bicyclic compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related bicyclic compounds can inhibit the growth of cancer cell lines, indicating potential anticancer activity.
- Animal Models : Animal studies have shown that certain bicyclic derivatives can reduce inflammation and pain, supporting their use in therapeutic contexts.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Growth inhibition in cancer lines |
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies, highlighting methods such as cyclopropanation and diazo compound reactions to produce related bicyclic structures with enhanced biological activity.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that while some bicyclic compounds exhibit low toxicity profiles, comprehensive studies on this compound are necessary to establish safety for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
